molecular formula C22H28N6O B11034796 N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11034796
M. Wt: 392.5 g/mol
InChI Key: GKIDFGTZYQNMDB-UHFFFAOYSA-N
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Description

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrimidine ring and piperidinecarboxamide group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H28N6O/c1-15-13-16(2)25-22(24-15)28-12-6-7-17(14-28)21(29)23-11-5-10-20-26-18-8-3-4-9-19(18)27-20/h3-4,8-9,13,17H,5-7,10-12,14H2,1-2H3,(H,23,29)(H,26,27)

InChI Key

GKIDFGTZYQNMDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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